molecular formula C25H22ClNO5 B8182004 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloro-4-methoxyphenyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloro-4-methoxyphenyl)propanoic acid

Katalognummer: B8182004
Molekulargewicht: 451.9 g/mol
InChI-Schlüssel: HOKDIIQTWOYLCT-QHCPKHFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the family of Fmoc-protected amino acids, widely used in solid-phase peptide synthesis (SPPS). The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) . While the exact CAS number for this compound is unspecified in the evidence, its structural analogs provide insights into its synthesis, stability, and applications.

Eigenschaften

IUPAC Name

(2S)-3-(2-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5/c1-31-16-11-10-15(22(26)13-16)12-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21,23H,12,14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKDIIQTWOYLCT-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Fmoc Protection via N-Hydroxysuccinimide (NHS) Ester Activation

Procedure :

  • Amino Acid Substrate : Start with (S)-3-(2-chloro-4-methoxyphenyl)alanine.

  • Activation : React with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in a 1:1.2 molar ratio in a mixture of 1,4-dioxane and aqueous NaHCO₃ (pH 8–9).

  • Reaction Conditions : Stir at 25°C for 12–24 hours.

  • Purification : Extract with ethyl acetate, wash with citric acid (pH 3–4), and recrystallize from tetrahydrofuran (THF)/H₂O.

Yield : 65–78%.
Advantages : Mild conditions, minimal epimerization.
Challenges : Potential side reactions with NHS esters forming β-alanine byproducts.

Direct Fmoc Chloride Acylation

Procedure :

  • Base Selection : Dissolve the amino acid in 10% Na₂CO₃.

  • Acylation : Add Fmoc-Cl (1.5 equivalents) in acetone at 0°C, then warm to room temperature.

  • Workup : Acidify with HCl, extract with dichloromethane, and purify via silica gel chromatography.

Yield : 60–70%.
Advantages : Rapid reaction time (2–4 hours).
Challenges : Requires strict pH control to avoid hydrolysis of Fmoc-Cl.

Solid-Phase Peptide Synthesis (SPPS)

Procedure :

  • Resin Loading : Use Wang or Rink amide resin pre-loaded with the target amino acid.

  • Fmoc Deprotection : Treat with 20% piperidine in DMF.

  • Coupling : Activate the Fmoc-protected amino acid with HBTU/DIPEA in DMF.

  • Cleavage : Use TFA/water/triisopropylsilane (95:2.5:2.5) to release the compound from the resin.

Yield : 85–92% (after HPLC purification).
Advantages : High purity, scalable for combinatorial libraries.
Challenges : Requires specialized equipment and resin optimization.

Stereochemical Control and Asymmetric Synthesis

Chiral Ni(II) Complex-Mediated Alkylation

Procedure :

  • Schiff Base Formation : React glycine with (R,R)-Ni(II) complex of benzylproline.

  • Alkylation : Treat with 2-chloro-4-methoxybenzyl bromide under phase-transfer conditions (30% NaOH, n-Bu₄NI).

  • Fmoc Protection : Hydrolyze the Ni(II) complex, then introduce Fmoc using Fmoc-OSu.

Yield : 75–80% with >99% enantiomeric excess (ee).
Advantages : Scalable to >100 g, recoverable chiral auxiliary.

Comparative Analysis of Methods

MethodReagentsConditionsYield (%)Stereochemical ControlScalability
Fmoc-OSu ActivationFmoc-OSu, NaHCO₃Aqueous, 25°C65–78ModerateLab-scale
Fmoc-Cl AcylationFmoc-Cl, Na₂CO₃Acetone, 0–25°C60–70LowLab-scale
SPPSHBTU, DIPEA, PiperidineDMF, RT85–92HighIndustrial
Ni(II) Complex(R,R)-Ni(II), n-Bu₄NINaOH, THF75–80ExcellentLarge-scale

Critical Considerations

  • Purification : Recrystallization from THF/H₂O or ethyl acetate/hexane ensures >98% purity.

  • Side Reactions : Use of Fmoc-2-MBT instead of Fmoc-OSu minimizes β-alanine byproducts.

  • Analytical Validation : LC-MS and ¹H-NMR confirm structural integrity and enantiopurity .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound features several key structural elements:

  • Fluorene Moiety : Contributes to its aromatic properties and stability.
  • Methoxycarbonyl Group : Enhances the compound's reactivity and solubility.
  • Chloro-substituted Aromatic Ring : Potentially increases biological activity through interactions with biological targets.

The chirality of the compound, indicated by its (S) configuration, plays a crucial role in determining its biological interactions and pharmacological effects.

Applications in Medicinal Chemistry

The compound shows promise in various medicinal applications due to its structural features, which can influence biological activity:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of fluorene have been studied for their ability to inhibit tumor growth through apoptosis induction .
  • Antimicrobial Properties : The presence of chloro and methoxy groups has been linked to enhanced antimicrobial activity. Studies have shown that such compounds can inhibit bacterial growth effectively .
  • Drug Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting specific pathways in diseases such as cancer and infections.

Table 1: Comparative Biological Activities

CompoundActivity TypeReference
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloro-4-methoxyphenyl)propanoic acidAnticancer
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acidAntimicrobial
Fmoc-N-Me-Cha-OHDrug Development

Table 2: Synthesis Overview

StepReaction TypeConditions
1EsterificationAcid catalyst
2AmidationCoupling reagents
3PurificationChromatography

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer properties of fluorene derivatives, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloro-4-methoxyphenyl)propanoic acid). Results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of similar compounds demonstrated that modifications to the aromatic ring could enhance activity against gram-positive bacteria. The introduction of chloro and methoxy groups was found to improve interaction with bacterial cell membranes .

Wirkmechanismus

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloro-4-methoxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

  • Electron-withdrawing groups (Cl, F) : Increase acidity of the carboxylic acid (pKa ~3–4) and stabilize negative charges, influencing solubility and reactivity .
  • Methoxy groups : Enhance solubility in polar solvents (e.g., DMF, DMSO) and modulate steric hindrance .

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloro-4-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-L-2-Cl-4-MeO-Phe, is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and peptide synthesis. This article aims to explore the biological activity of this compound, supported by various research findings and case studies.

Molecular Structure and Characteristics:

  • Molecular Formula: C19H19ClN2O4
  • Molecular Weight: 364.81 g/mol
  • CAS Number: 84000-07-7
  • Melting Point: 140 °C
  • Solubility: Soluble in DMF and other organic solvents.

Antimicrobial Activity

Recent studies have indicated that derivatives of amino acids, including those with a fluorenylmethoxycarbonyl (Fmoc) protecting group, exhibit varying degrees of antimicrobial activity. The compound in focus has been evaluated against several pathogens, including resistant strains.

  • Case Study: Antimicrobial Efficacy
    • A study investigated the antimicrobial properties of various derivatives against multidrug-resistant pathogens. The compound demonstrated:
      • Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
      • Activity against vancomycin-resistant Enterococcus faecalis with MIC values between 0.5–2 µg/mL.
      • Broad-spectrum activity against Gram-negative pathogens with MIC values from 8 to 64 µg/mL, indicating its potential utility in developing new antimicrobial agents targeting resistant bacterial strains .
PathogenMIC (µg/mL)
Methicillin-resistant S. aureus1 - 8
Vancomycin-resistant E. faecalis0.5 - 2
Gram-negative bacteria8 - 64

The mechanism behind the biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloro-4-methoxyphenyl)propanoic acid is believed to involve:

  • Inhibition of Cell Wall Synthesis: Similar compounds have shown to disrupt the synthesis of peptidoglycan in bacterial cell walls.
  • Interference with Protein Synthesis: The Fmoc group may facilitate interactions that inhibit ribosomal function or protein synthesis pathways.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Fmoc Protection: The amino group is protected using the Fmoc strategy to facilitate peptide synthesis.
  • Coupling Reactions: Amino acids are coupled using standard coupling reagents under controlled conditions to ensure high yield and purity.
  • Deprotection Steps: Removal of the Fmoc group is performed under mild basic conditions, allowing for further modifications or incorporation into peptide sequences .

Research Findings

Recent research has highlighted the importance of structural modifications on the biological activity of related compounds:

  • Modifications such as introducing halogen or methoxy groups have been shown to enhance antimicrobial activity.
  • Compounds with specific substitutions demonstrated improved efficacy against resistant strains, emphasizing the role of chemical structure in determining biological outcomes .

Q & A

Q. What are the recommended synthetic methodologies for preparing this Fmoc-protected amino acid derivative?

The compound is synthesized via Fmoc protection of the amino group. A typical procedure involves:

  • Reacting the precursor amino acid (e.g., 3-(2-chloro-4-methoxyphenyl)-L-alanine) with Fmoc-Cl in a 1,4-dioxane/water mixture under basic conditions (e.g., Na₂CO₃) .
  • Purification via reverse-phase chromatography to isolate the product as a white solid (yield: ~70–85%) .
  • Critical parameters include pH control (≥9) to ensure efficient Fmoc coupling and avoidance of racemization.

Q. How should this compound be handled and stored to maintain stability?

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work under a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Keep in a tightly sealed container at 2–8°C , protected from light and moisture. Avoid contact with strong acids/bases, which may degrade the Fmoc group .

Q. What analytical techniques validate the purity and structure of this compound?

  • 1H/13C/19F NMR : Confirm regiochemistry of the chloro-methoxyphenyl substituent and Fmoc group integrity .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z ~484.3 for C₂₆H₂₂ClNO₅) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this derivative into solid-phase peptide synthesis (SPPS)?

  • Coupling agents : Use HBTU/HOBt or DIC/Oxyma systems to minimize side reactions.
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility .
  • Monitoring : Perform Kaiser tests to confirm complete coupling. If inefficiency persists, pre-activate the amino acid with 1 equivalent of N-hydroxysuccinimide (NHS) .

Q. What strategies mitigate racemization during peptide chain elongation?

  • Temperature control : Perform couplings at 0–4°C to slow base-catalyzed racemization .
  • Deprotection conditions : Use 20% piperidine in DMF for ≤10 minutes to remove Fmoc groups without compromising stereochemistry .
  • Additives : Incorporate 1% HOBt to suppress epimerization during activation .

Q. How does the 2-chloro-4-methoxyphenyl substituent influence peptide conformation and bioactivity?

  • Steric effects : The bulky aromatic side chain may restrict backbone flexibility, favoring β-sheet or turn structures in peptides .
  • Electron-withdrawing Cl : Enhances metabolic stability compared to non-halogenated analogs, as seen in similar fluorophenyl derivatives .
  • Methoxy group : Improves solubility in organic solvents (e.g., DCM, THF) but may reduce aqueous compatibility .

Contradictions and Data Gaps

  • Stability : While some SDS indicate stability under standard conditions , others lack data on decomposition products or long-term storage limits . Researchers should conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to define shelf-life.
  • Toxicity : Acute toxicity (Category 4) is reported , but chronic exposure risks remain uncharacterized. Assume GLP-compliant toxicity studies are required for in vivo applications .

Methodological Recommendations

Research Goal Key Method Reference
Peptide synthesisSPPS with Fmoc chemistry
Structural analysis2D NMR (COSY, HSQC)
Purity validationReverse-phase HPLC
Stability testingForced degradation (acid/base/oxidative stress)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.